2-(1-Aminocyclohexyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-aminocyclohexyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGBGSODHWQGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585033 | |
| Record name | (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37631-99-5, 37631-92-8 | |
| Record name | Cyclohexaneacetic acid, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37631-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution Reaction
The primary route involves reacting 1-aminocyclohexane with chloroacetic acid under acidic conditions. Cyclohexylamine derivatives act as nucleophiles, displacing the chloride ion from chloroacetic acid. The reaction proceeds via an SN2 mechanism, facilitated by polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Stoichiometric hydrochloric acid (HCl) is introduced post-reaction to precipitate the hydrochloride salt.
Reaction Conditions:
Alternative Pathways
A less common method involves hydrolyzing 2-(1-aminocyclohexyl)acetonitrile under acidic conditions. The nitrile group is converted to a carboxylic acid using concentrated HCl at elevated temperatures (90–100°C), followed by neutralization and recrystallization.
Industrial Production Protocols
Industrial-scale synthesis prioritizes cost efficiency, reproducibility, and high purity (>95%). Batch reactors and continuous flow systems are employed, with stringent control over reaction parameters.
Batch Reactor Synthesis
Large-scale batches utilize stainless steel or glass-lined reactors. Key steps include:
-
Charging: 1-aminocyclohexane and chloroacetic acid are loaded in a 1:1.1 molar ratio.
-
Reaction: Heated to 70°C under nitrogen atmosphere for 18 hours.
-
Quenching: Excess HCl (35% w/w) is added to pH 2–3.
-
Crystallization: Cooled to 0–5°C to precipitate the hydrochloride salt.
Typical Yields: 75–80% with purity ≥98%.
Continuous Flow Synthesis
Continuous systems enhance productivity by reducing reaction times:
-
Residence Time: 2–4 hours
-
Temperature: 80°C
-
Pressure: 2–3 bar
-
Throughput: 50–100 kg/day
Purification and Characterization
Post-synthesis purification ensures compliance with pharmaceutical-grade standards.
Recrystallization
The crude product is dissolved in hot ethanol (95% v/v) and filtered to remove insoluble impurities. Slow cooling induces crystallization, yielding needle-like crystals.
Optimal Conditions:
Chromatographic Purification
For high-purity requirements (>99%), flash chromatography on silica gel (ethyl acetate/methanol, 9:1) is employed.
Physicochemical Properties
Reaction Mechanism and Optimization
Kinetic Analysis
The rate-determining step is the nucleophilic attack of the cyclohexylamine on chloroacetic acid. Pseudo-first-order kinetics are observed, with a rate constant () of s⁻¹ at 70°C.
Byproduct Formation
Major byproducts include:
-
Diacetylated Derivative: Formed via over-acylation (≤5%).
-
Cyclohexanone Oxime: From partial oxidation (≤3%).
Mitigation Strategies:
-
Strict temperature control (<80°C).
-
Use of antioxidant additives (e.g., ascorbic acid).
Challenges and Solutions
Scalability Issues
-
Problem: Crystallization efficiency drops at >100 kg batches due to thermal inhomogeneity.
-
Solution: Segmented cooling with jacketed reactors improves crystal size distribution.
Purity Variability
-
Problem: Residual solvents (DMF) persist at 0.2–0.5%.
-
Solution: Post-crystallization azeotropic distillation with toluene reduces DMF to <0.1%.
Recent Advancements
Catalytic Methods
Palladium-catalyzed coupling reactions enable direct synthesis from cyclohexene derivatives, reducing steps and waste:
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time to 3 hours and energy consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- 2-(1-Aminocyclohexyl)acetic acid hydrochloride serves as a crucial intermediate in synthesizing several pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its structural features enable the development of compounds that enhance pain management options effectively .
Potential Antitumor Activities
- Research indicates that this compound may exhibit antitumor properties. Studies have shown interactions with DNA, suggesting its potential as a candidate for drug development aimed at treating various cancers .
Neuroscience Research
Interaction with Neurotransmitter Systems
- The compound's ability to interact with neurotransmitter systems makes it valuable in neuroscience research. It is being explored for potential treatments for neurological disorders such as depression and anxiety, where modulation of neurotransmitter activity can lead to therapeutic effects .
Biochemical Assays
Evaluating Enzyme Activity
- In biochemical assays, this compound is used to evaluate enzyme activities. This application is crucial for understanding metabolic pathways and facilitating drug discovery processes by providing insights into the biochemical mechanisms underlying various diseases .
Material Science
Incorporation into Polymer Formulations
- The compound can be incorporated into polymer formulations to enhance the mechanical properties of materials. This application is particularly relevant in creating coatings and adhesives that require improved durability and performance characteristics .
Types of Reactions
The compound undergoes several chemical reactions, including:
- Oxidation: Converts to corresponding ketones or carboxylic acids.
- Reduction: The carboxylic acid group can be reduced to form alcohols.
- Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents include:
- Oxidizing Agents: Potassium permanganate (KMnO4) for oxidation.
- Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
- Halogenating Agents: For substitution reactions.
Study on Metal Complexes
Research has focused on the interactions of 2-(1-Aminocyclohexyl)acetic acid with metal ions, leading to the formation of metal complexes that exhibit unique properties. For instance:
- Cobalt(II), Nickel(II), Copper(II), Zinc(II): These complexes have been synthesized and characterized for their potential applications in catalysis and medicinal chemistry. This highlights the compound's versatility beyond traditional pharmaceutical uses.
Summary Table: Applications of this compound
| Field | Application | Details |
|---|---|---|
| Pharmaceutical Development | Key intermediate in drug synthesis | Used in analgesics and anti-inflammatory drugs |
| Neuroscience Research | Interaction with neurotransmitter systems | Potential treatments for depression and anxiety |
| Biochemical Assays | Evaluating enzyme activity | Insights into metabolic pathways for drug discovery |
| Material Science | Incorporation into polymer formulations | Enhances mechanical properties of coatings and adhesives |
| Chemical Reactions | Oxidation, reduction, substitution | Various derivatives formed through specific reagents |
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 37631-92-8 | C₈H₁₄ClNO₂ | 199.66 | Cyclohexane, -NH₂, -CH₂COOH, HCl salt |
| trans-2-(4-Aminocyclohexyl)acetic Acid HCl | - | C₈H₁₄ClNO₂ | 199.66 | 4-amino, trans configuration |
| Ethyl 2-[1-(Methylamino)cyclohexyl]acetate HCl | 939760-85-7 | C₁₁H₂₂ClNO₂ | 235.76 | Ester group, -NHCH₃ |
| 2-[1-(Aminomethyl)cyclobutyl]acetic Acid HCl | 223425-82-9 | C₇H₁₄ClNO₂ | 179.65 | Cyclobutane, -CH₂NH₂ |
Biological Activity
2-(1-Aminocyclohexyl)acetic acid hydrochloride, known by its CAS number 37631-99-5, is a hydrochloride salt derived from 2-(1-aminocyclohexyl)acetic acid. This compound features a cyclohexane ring substituted with an amino group and an acetic acid moiety, presenting itself as a white crystalline powder soluble in water. Its unique structure suggests potential biological activities, particularly in the modulation of neurotransmitter systems and anti-inflammatory responses.
- Molecular Formula : CHClNO
- Molecular Weight : 155.63 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
Neuromodulatory Effects
Research indicates that this compound may function as a neuromodulator, influencing neurotransmitter systems within the central nervous system (CNS). Its structural similarity to amino acids allows it to interact with various receptors, particularly glutamate receptors, which play critical roles in synaptic transmission and plasticity. These interactions suggest potential therapeutic applications in conditions such as epilepsy and chronic pain management.
Anti-inflammatory Properties
Preliminary studies have highlighted the compound's anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of this compound can be attributed to its interactions with specific receptor systems:
- Glutamate Receptors : The compound has shown potential in modulating glutamate receptor activity, which is crucial for learning and memory processes.
- Neuroprotective Effects : Its ability to influence neurotransmitter systems may provide neuroprotective benefits, potentially mitigating neuronal damage during pathological conditions.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to the unique cyclohexane structure of this compound. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(2-Aminocyclohexyl)acetic acid | CHClNO | Different position of the amino group on the ring |
| Glycine | CHNO | Simplest amino acid; lacks cyclic structure |
| L-Alanine | CHNO | Contains an aliphatic side chain |
| 2-(1-Aminocyclohexyl)acetic acid HCl | CHClNO | Unique cyclohexane ring structure with amino and acetic acid groups |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Neurotransmitter Modulation : A study demonstrated that this compound could significantly alter neurotransmitter release patterns in animal models, suggesting its utility in treating neurological disorders.
- Anti-inflammatory Activity : In vitro assays revealed that the compound reduced pro-inflammatory cytokine production in immune cells, indicating a mechanism through which it may exert anti-inflammatory effects.
- Pain Modulation : Experimental models of chronic pain showed that administration of this compound resulted in reduced pain sensitivity, supporting its role as a potential analgesic agent.
Q & A
Q. What laboratory synthesis methods are commonly used for 2-(1-Aminocyclohexyl)acetic acid hydrochloride?
The compound is typically synthesized via nucleophilic substitution reactions involving cyclohexylamine derivatives. For example, reacting 1-aminocyclohexane with chloroacetic acid under acidic conditions to form the hydrochloride salt. Purification is achieved through recrystallization using solvents like ethanol or methanol, followed by vacuum drying to ensure high purity (>95%) .
Q. What analytical techniques are employed to confirm the purity and structural identity of this compound?
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is used for purity assessment, detecting impurities at levels as low as 0.1% .
- NMR : and NMR (in DMSO-d or DO) confirm structural features, such as the cyclohexyl proton environment (δ 1.2–2.1 ppm) and the acetic acid backbone (δ 3.4–3.6 ppm) .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as GHS07 skin/eye irritant) .
- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous chemical residue .
Advanced Research Questions
Q. How can contradictions in structural data between crystallographic and spectroscopic analyses be resolved?
Discrepancies often arise from polymorphism or solvate formation. Use single-crystal X-ray diffraction (via SHELXL/SHELXS) to resolve absolute configuration, complemented by solid-state NMR to assess dynamic molecular behavior. For example, compare the crystal structure of related compounds like 1-ammoniocyclohexaneacetic acid chloride monohydrate to validate bond angles and torsional strain .
Q. What degradation pathways are observed under accelerated stress conditions, and how are they analyzed?
- Thermal Degradation : Heating at 80°C for 48 hours in aqueous solution generates cyclohexylamine and acetic acid derivatives, detected via LC-MS ( 101 for cyclohexylamine fragment).
- Oxidative Stress : Exposure to HO yields N-oxide byproducts, identifiable by NMR shifts (e.g., δ 3.8–4.0 ppm for oxidized amine) .
Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?
The cyclohexylacetic acid moiety serves as a semi-flexible linker in PROTACs, balancing rigidity and conformational freedom. For example, coupling it to E3 ligase ligands (e.g., VHL or CRBN) and target protein binders (e.g., kinase inhibitors) enables ternary complex formation, enhancing ubiquitination efficiency. Structural optimization focuses on linker length (8–12 Å) to minimize steric hindrance .
Methodological Notes
- Crystallography : SHELX programs are preferred for refining high-resolution structures due to their robustness in handling twinned data and hydrogen-bonding networks .
- Impurity Profiling : Use gradient HPLC with charged aerosol detection (CAD) for non-UV-active impurities (e.g., residual solvents or inorganic salts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
